molecular formula C10H7ClN2O B1455341 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole CAS No. 935743-05-8

3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole

Cat. No.: B1455341
CAS No.: 935743-05-8
M. Wt: 206.63 g/mol
InChI Key: BIYFYDZQYIVQSX-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole (CAS 935743-05-8) is a high-purity chemical building block of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups in drug design . The molecular structure incorporates a 4-chlorophenyl moiety at the 3-position and a reactive ethenyl group at the 5-position, providing a versatile handle for further synthetic modification and hybridization with other pharmacophores . The 1,2,4-oxadiazole core is associated with a wide spectrum of biological activities. Research indicates that derivatives of this heterocycle show promising potential in anticancer research, with mechanisms that may include the inhibition of key enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are critical targets for stopping the proliferation of cancer cells . Furthermore, structurally similar 1,2,4-oxadiazole compounds have demonstrated potent and selective cytotoxicity against various cancer cell lines, including breast cancer models (MCF-7 and MDA-MB-231), while showing negligible toxicity to non-cancerous cells, highlighting their potential for selective therapeutic intervention . Beyond oncology, this scaffold is also actively investigated for its antimicrobial and antifungal properties, making it a valuable template for developing new anti-infective agents . This product is provided For Research Use Only and is intended for use in laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers assume all responsibility for confirming the compound's identity and purity for their specific applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYFYDZQYIVQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC(=NO1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The predominant synthetic strategy for 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole involves cyclization of amidoximes with acyl chlorides or related derivatives. The process generally proceeds as follows:

  • Step 1: Preparation of Amidoxime Precursor
    The amidoxime is usually synthesized from the corresponding nitrile by reaction with hydroxylamine hydrochloride under basic conditions.

  • Step 2: Cyclization with Acyl Chloride
    The amidoxime is then reacted with an acyl chloride, such as 4-chlorobenzoyl chloride or related derivatives, under controlled conditions to promote ring closure forming the 1,2,4-oxadiazole ring.

  • Step 3: Formation of the Ethenyl Substituent
    The ethenyl group can be introduced either by using an acyl chloride bearing an ethenyl substituent or by post-cyclization modification such as elimination or Wittig-type reactions on suitable intermediates.

This general approach is supported by patent literature and research articles describing the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, including the 3-(4-chlorophenyl)-5-ethenyl derivative.

Reaction Conditions and Reagents

Parameter Details
Starting Materials 4-Chlorobenzohydrazide or 4-chlorobenzamide oxime; amidoximes derived from nitriles
Cyclization Reagents Acyl chlorides (e.g., 4-chlorobenzoyl chloride), carboxylic acids, or esters
Solvent System Biphasic mixture: water-immiscible organic solvents (e.g., 2-methyltetrahydrofuran) + aqueous base
Base Sodium hydroxide or benzyltrimethylammonium hydroxide
Temperature 50–85°C
Reaction Time 24–48 hours
Purification Filtration, washing with hot DI water, recrystallization

Alternative Synthetic Routes

Other documented methods for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles that can be adapted for the target compound include:

These alternative routes offer flexibility depending on precursor availability and desired substitution patterns.

Research Findings and Process Optimization

  • The use of biphasic solvent systems with aqueous base and organic solvents enhances reaction efficiency and facilitates product isolation.

  • Maintaining reaction temperatures below 85°C prevents decomposition and side reactions.

  • Employing phase transfer catalysts such as benzyltrimethylammonium hydroxide can improve reaction rates.

  • The process yields high-purity products with residual chloride content below 200 ppm, suitable for pharmaceutical or advanced material applications.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Advantages References
Amidoxime + Acyl Chloride Amidoxime from nitrile + acyl chloride Biphasic solvent, aqueous base, 50–85°C, 24–48 h Mild conditions, scalable, high purity
Benzamide Oxime + Carboxylic Acid/Ester Benzamide oxime + acid/ester Dehydration, heating Alternative route, versatile
Benzamide + Weinreb Amide Benzamide + Weinreb amide Cyclization under mild conditions Access to diverse substitutions
Hydroxyamyl Halide + Nitrile Hydroxyamyl halide + nitrile Classical method, heating Established method, classical route

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The ethenyl group can be oxidized to form epoxides or reduced to form ethyl derivatives.

    Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions with dienes or other unsaturated compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products

    Substitution: Formation of substituted derivatives with various nucleophiles.

    Oxidation: Formation of epoxides from the ethenyl group.

    Reduction: Formation of ethyl derivatives from the ethenyl group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Properties
Research indicates that 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole exhibits promising antimicrobial and antiviral activities. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various pathogens, making them candidates for drug development against infectious diseases. For instance, a study highlighted the synthesis of oxadiazole derivatives that demonstrated significant antimicrobial activity against several bacterial strains .

Anticancer Activity
The compound is also being investigated for its anticancer properties. Various studies have synthesized oxadiazole derivatives and evaluated their effects on cancer cell lines. For example, one study reported that certain derivatives of 1,2,4-oxadiazoles showed potent anticancer activity against multiple cancer types, including breast and prostate cancer . The mechanism of action often involves the induction of apoptosis in cancer cells, with some compounds exhibiting IC50 values in the low micromolar range .

Materials Science

Organic Light-Emitting Diodes (OLEDs)
In materials science, this compound has been utilized in the development of organic light-emitting diodes (OLEDs). The compound's electronic properties make it suitable for applications in optoelectronic devices. Research has focused on optimizing the synthesis and processing conditions to enhance the performance of OLEDs using this compound as a key material .

Electronic Materials
Beyond OLEDs, this compound is being explored for its potential use in other electronic materials. Its unique properties could lead to advancements in electronic components such as sensors and transistors .

Organic Synthesis

Building Block for Complex Compounds
this compound serves as a valuable building block in organic synthesis. It is employed in the synthesis of more complex heterocyclic compounds. The ability to modify its structure allows chemists to create a wide variety of derivatives with tailored properties for specific applications .

Case Study 1: Anticancer Activity

A study published in MDPI evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer activity. Among these compounds, some exhibited significant growth inhibition against various cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer). The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: OLED Development

Research conducted on the application of this compound in OLED technology demonstrated improvements in device efficiency when this compound was integrated into the active layer. The findings suggested that optimizing the molecular structure could lead to better charge transport properties and overall device performance .

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The biological and chemical properties of 1,2,4-oxadiazoles are highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position 3 and 5) Key Findings References
3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole 3: 4-ClPh; 5: Ph Moderate antimicrobial activity against S. aureus and C. albicans; low brine shrimp toxicity (LC₅₀ > 100 µg/mL) .
3-(2-Chlorophenyl)-5-substituted-1,2,4-oxadiazoles 3: 2-ClPh; 5: varied substituents Two analogues (10a-10b) showed potent anticancer activity in Swiss albino mice, with IC₅₀ < 10 µM .
5-(Chloromethyl)-3-(4-ClPh)-1,2,4-oxadiazole 3: 4-ClPh; 5: CH₂Cl Used as an intermediate in drug synthesis; no direct biological data reported .
Ethyl 3-(4-ClPh)-1,2,4-oxadiazole-5-carboxylate 3: 4-ClPh; 5: COOEt Predominantly a synthetic precursor; ester group may reduce membrane permeability compared to ethenyl .
3,5-Bis-(4-ClPh)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole (Compound B) 3: 4-ClPh; 5: 4-ClPh (dihydro ring) High anti-breast cancer activity (IC₅₀ ~ 2 µM) but significant cardiotoxicity in H9c2 cardiomyocytes .

Physicochemical and Electronic Properties

  • Electronic Effects : Chlorine’s electronegativity stabilizes the oxadiazole ring, while the ethenyl group’s conjugation may alter electron distribution, affecting binding to targets like COX-2 .
  • Synthetic Accessibility : The ethenyl group can be introduced via Heck coupling or elimination reactions, offering modularity compared to ester or chloromethyl derivatives .

Biological Activity

3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a 4-chlorophenyl group and an ethenyl moiety attached to the oxadiazole ring. This structural configuration is believed to enhance its reactivity and biological activity compared to other oxadiazole derivatives.

1. Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. The compound has been shown to inhibit the growth of various cancer cell lines through different mechanisms:

  • Mechanism of Action : It is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors, potentially leading to apoptosis in cancer cells.
  • Case Studies : In one study, derivatives of oxadiazoles were screened for anticancer activity at concentrations around 105M10^{-5}M. Notably, compounds similar to this compound demonstrated significant growth inhibition against several cancer types including CNS and renal cancers .
CompoundCancer TypeGrowth Inhibition (%)
This compoundCNS Cancer90.47%
Similar DerivativeRenal Cancer96.86%

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary investigations suggest that it may possess both antibacterial and antifungal activities, making it a candidate for further development in treating infections.

3. Other Biological Activities

In addition to its anticancer and antimicrobial effects, research indicates that derivatives of this compound may exhibit anti-inflammatory properties. Some studies have shown that modifications in the oxadiazole structure can lead to enhanced anti-inflammatory activity comparable to established drugs like Indomethacin .

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique efficacy of this compound:

CompoundStructureAnticancer Activity
This compoundContains ethenyl groupHigh
5-(4-Chlorophenyl)-1,3,4-oxadiazoleLacks ethenyl groupModerate
3-(4-Chlorophenyl)-1,2,4-triazoleDifferent ring structureLow

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : The compound has been shown to promote apoptotic pathways in cancer cells through upregulation of p53 and activation of caspases .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-chlorophenyl)-5-ethenyl-1,2,4-oxadiazole, and what methodological considerations are critical for yield optimization?

The compound can be synthesized via cyclization reactions involving amidoximes and acyl chlorides. For example, a method analogous to 3-(4-chlorobenzoyl)-5-methyl-1,2,4-oxadiazole involves reacting substituted amidoximes with acyl chlorides in pyridine under reflux (76% yield after purification) . Key considerations include stoichiometric ratios, solvent choice (e.g., pyridine for acid scavenging), and reaction time (1.5–4 hours). Column chromatography (silica gel) and recrystallization (dichloromethane) are standard purification steps .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • NMR : The oxadiazole ring protons typically resonate at δ 8.5–9.0 ppm (¹H NMR). The ethenyl group shows characteristic splitting patterns (e.g., doublets for trans-vinyl protons) .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) confirm the oxadiazole ring .
  • MS : High-resolution mass spectrometry (HRMS) should match the exact mass (e.g., 220.0463 for C₁₁H₉ClN₂O) .

Q. What crystallographic methods are recommended for resolving ambiguities in the molecular geometry of 1,2,4-oxadiazole derivatives?

Single-crystal X-ray diffraction using SHELXL (for refinement) is standard. For example, 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole was analyzed to show a dihedral angle of 9.5° between the oxadiazole and chlorophenyl rings, with C–H···Cl interactions stabilizing the crystal lattice . Data collection at low temperatures (e.g., 100 K) improves resolution, and hydrogen atoms are refined freely .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., chloro, ethenyl) influence the reactivity of 1,2,4-oxadiazoles in electrophilic substitution reactions?

The electron-withdrawing chloro group deactivates the oxadiazole ring, directing electrophiles to meta positions. The ethenyl group introduces conjugation, enabling regioselective hydrogenation or cycloaddition. For example, 5-arylacetylenyl-1,2,4-oxadiazoles undergo superelectrophilic activation with triflic acid, forming diarylethenyl derivatives via vinyl triflate intermediates . DFT calculations are critical for predicting intermediates .

Q. What strategies address discrepancies in reported biological activities of 1,2,4-oxadiazole derivatives (e.g., anti-inflammatory vs. cytotoxic effects)?

Contradictions often arise from assay conditions (e.g., cell lines, concentrations). For instance, 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole showed anti-inflammatory activity in murine models but cytotoxicity in HEK293 cells at >50 µM . Validate activity via dose-response curves and orthogonal assays (e.g., enzymatic vs. cell-based).

Q. How can computational methods (DFT, molecular docking) guide the design of oxadiazole-based inhibitors targeting specific enzymes?

DFT optimizes ground-state geometries, while docking (e.g., AutoDock Vina) predicts binding affinities. For 3-(4-chlorophenyl) derivatives , π-π stacking with aromatic residues (e.g., Phe in COX-2) and halogen bonding with catalytic residues are key interactions . Validate with mutagenesis studies.

Q. What are the challenges in interpreting SAR (Structure-Activity Relationship) for oxadiazole analogs with subtle substituent variations?

Minor changes (e.g., chloro to bromo) alter lipophilicity (LogP) and bioavailability. For example, 3-(4-bromophenyl)-5-methyl-1,2,4-oxadiazole showed enhanced blood-brain barrier permeability compared to chloro analogs . Use QSAR models incorporating steric/electronic parameters (e.g., Hammett constants).

Data Analysis and Mechanistic Questions

Q. How should researchers resolve conflicting crystallographic data on dihedral angles in substituted oxadiazoles?

Compare multiple datasets (e.g., Cambridge Structural Database entries). For 3-(4-chlorophenyl) derivatives , dihedral angles between oxadiazole and aryl rings range from 2.3° to 9.5°, influenced by packing forces . Use Hirshfeld surface analysis to quantify intermolecular interactions.

Q. What experimental and computational approaches validate proposed reaction mechanisms for oxadiazole ring transformations?

Isotopic labeling (e.g., ¹⁵N) tracks nitrogen migration during ring-opening. For denitrosation reactions (e.g., converting nitrosoimidazoles to oxadiazoles), monitor intermediates via LC-MS . Pair with DFT calculations to map energy profiles .

Q. How can researchers reconcile discrepancies between in silico predictions and experimental pharmacological data for oxadiazole derivatives?

Re-evaluate force fields in docking simulations (e.g., solvation effects). For 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide , discrepancies arose from neglecting entropic contributions in binding free energy calculations . Use molecular dynamics (MD) simulations for conformational sampling.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-5-ethenyl-1,2,4-oxadiazole

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